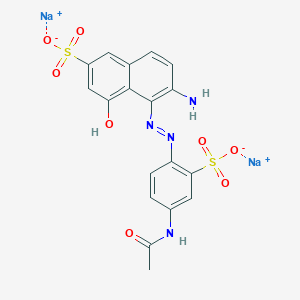
C.I. Acid red 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Red 37, also known as disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, is an organic dye widely used in various industries. It is a red powder that is highly soluble in water and exhibits different colors under acidic and basic conditions. This compound is primarily used for dyeing wool, silk, nylon, and other fibers, as well as for printing on fabrics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Red 37 typically involves the chemical modification of phenolphthalein. The process includes several steps such as chemical reactions, separation, and purification. One common method involves the reaction of 2,5-diaminobenzenesulfonic acid with acetic anhydride, followed by diazotization and coupling with gamma acid. The final product is obtained through salting out, filtration, drying, and pulverization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. The industrial production also involves stringent quality control measures to meet the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Acid Red 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can alter the azo group in the compound, affecting its color and solubility.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different derivatives of the original compound, while reduction can lead to the formation of amines and other reduced forms .
Applications De Recherche Scientifique
C.I. Acid Red 37 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed as a staining agent for microscopic analysis of biological tissues and cells.
Medicine: Utilized in diagnostic procedures and research studies involving biological samples.
Industry: Applied in the textile, leather, and paper industries for dyeing and printing purposes
Mécanisme D'action
The mechanism of action of C.I. Acid Red 37 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful for various applications in research and industry .
Comparaison Avec Des Composés Similaires
C.I. Acid Red 37 is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
C.I. Acid Red 13: Another azo dye with different solubility and color properties.
C.I. Acid Red 25: Known for its use in different dyeing applications.
C.I. Acid Red 88: Exhibits different chemical reactivity and applications.
These compounds share some similarities with this compound but also have distinct characteristics that make them suitable for specific uses.
Propriétés
Formule moléculaire |
C18H14N4Na2O8S2 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
YAGIKUGDXINHLL-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



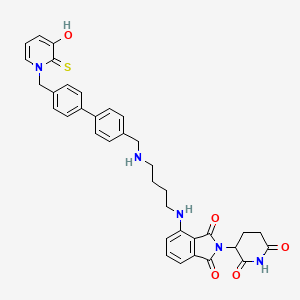


![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
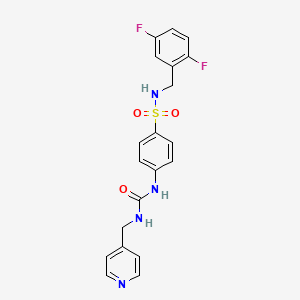
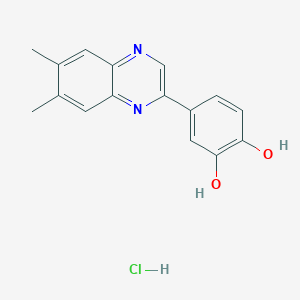
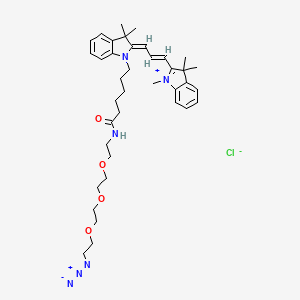
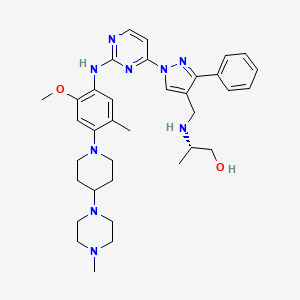

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
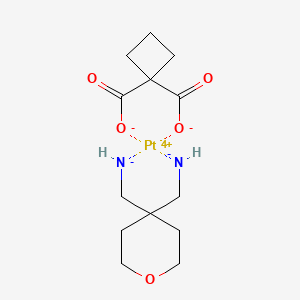
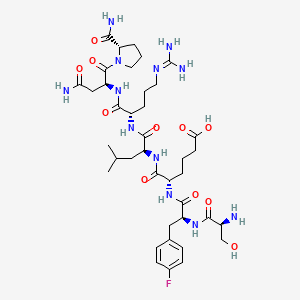
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
